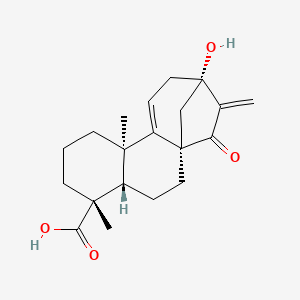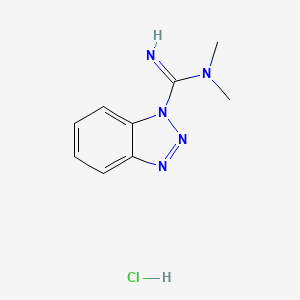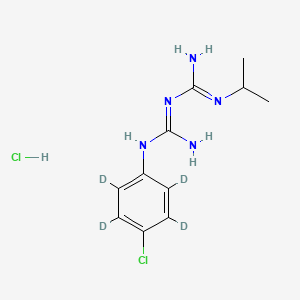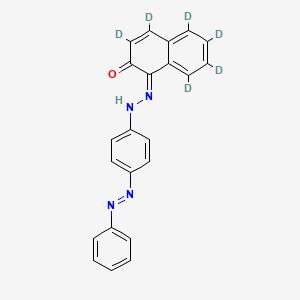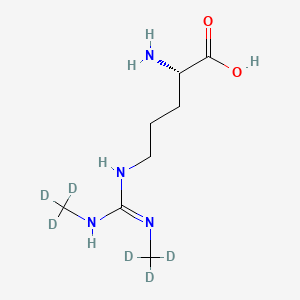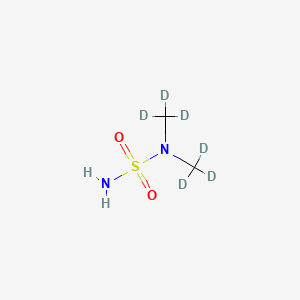
Amido Méthyl Méloxicam (Impureté du Méloxicam)
Vue d'ensemble
Description
Amido Methyl Meloxicam, also known as Meloxicam Impurity, is a derivative of Meloxicam . Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve symptoms of arthritis such as inflammation, swelling, stiffness, and joint pain .
Synthesis Analysis
Meloxicam has been synthesized using various methods. One approach involves a one-step procedure using impregnated montmorillonite K10 (MK10) with ZnCl2 as a heterogeneous catalyst . Another method involves a liquid-assisted grinding approach to synthesize cocrystals between the coformers: salicylic acid, fumaric acid, and malic acid with meloxicam .Molecular Structure Analysis
The molecular formula of Amido Methyl Meloxicam is C15H15N3O4S2 . It acts as a deprotonated bidentate ligand, coordinated to the metal atom through the amide oxygen and the nitrogen atom of the thiazolyl ring .Chemical Reactions Analysis
Mechanochemical synthesis, which involves inducing chemical reactions between solid reactants through the input of mechanical energy such as grinding, has been used in the formation of cocrystals of Meloxicam .Physical and Chemical Properties Analysis
Meloxicam has been found to enhance the antioxidant properties of albumin and prevent protein oxidation and glycation under the influence of various factors such as sugars, aldehydes, and oxidants . The solubility parameter (δ) of the drug has been matched with that of the polymer and subsequently with skin for improved dermal delivery of meloxicam .Applications De Recherche Scientifique
Activités Analgésiques et Anti-Inflammatoires
L'Amido Méthyl Méloxicam a été évalué pour ses activités analgésiques et anti-inflammatoires en utilisant des modèles animaux. Cela suggère son utilisation potentielle dans la gestion de la douleur et le contrôle de l'inflammation dans les contextes de recherche expérimentale .
Recherche Pharmaceutique
Le Méloxicam est un anti-inflammatoire non stéroïdien (AINS), et ses impuretés, y compris l'Amido Méthyl Méloxicam, peuvent être étudiées pour leurs propriétés pharmacologiques, telles que leur rôle dans l'altération de la distribution des ions métalliques dans les systèmes biologiques .
Médecine Vétérinaire
Le Méloxicam est utilisé pour améliorer le bien-être des animaux dans la recherche, en particulier pour la gestion de la douleur après une intervention chirurgicale. Des études sur l'Amido Méthyl Méloxicam pourraient contribuer au développement de meilleurs régimes analgésiques pour les animaux utilisés dans les études scientifiques .
Synthèse Chimique
La recherche sur la synthèse de nouveaux composés à partir du méloxicam implique l'étude de ses impuretés. L'Amido Méthyl Méloxicam pourrait faire l'objet d'études dans la synthèse de nouveaux complexes de ligands mixtes avec des applications potentielles dans divers domaines, y compris la chimie médicinale .
Mécanisme D'action
Target of Action
The primary targets of Amido Methyl Meloxicam are the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which mediate inflammatory responses in the body .
Mode of Action
Amido Methyl Meloxicam inhibits the activity of COX-1 and COX-2 enzymes, leading to a decreased synthesis of prostaglandins . As prostaglandins sensitize neuronal pain receptors, inhibition of their synthesis leads to analgesic and anti-inflammatory effects .
Biochemical Pathways
By inhibiting COX-1 and COX-2, Amido Methyl Meloxicam disrupts the biochemical pathway of prostaglandin synthesis . This results in reduced inflammation and pain, as prostaglandins are key mediators of these symptoms .
Pharmacokinetics
The pharmacokinetics of Meloxicam, the parent compound of Amido Methyl Meloxicam, indicate that it has a plasma half-life of approximately 20 hours, making it suitable for once-daily administration . It is primarily metabolized by the CYP2C9 enzyme, with minor contributions from CYP3A4 . About 60% of the ingested dose is metabolized to 5’-carboxy meloxicam .
Result of Action
The inhibition of prostaglandin synthesis by Amido Methyl Meloxicam leads to reduced pain and inflammation. This makes it effective in managing conditions like osteoarthritis and rheumatoid arthritis .
Action Environment
The action of Amido Methyl Meloxicam can be influenced by various environmental factors. For instance, certain medications, including cholestyramine, lithium, and some inhibitors of cytochrome P450 -2C9 and -3A4, can interact with Meloxicam, affecting its efficacy and safety . Therefore, clinical vigilance should be maintained when co-prescribing these medications with Meloxicam .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Amido Methyl Meloxicam plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), similar to Meloxicam The interaction with COX-2 leads to the inhibition of prostaglandin synthesis, which is a key mediator of inflammation and pain
Cellular Effects
Amido Methyl Meloxicam influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting COX-2, Amido Methyl Meloxicam reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain . This compound may also impact other signaling pathways involved in inflammation and immune responses. The effects on gene expression and cellular metabolism are likely related to its role in modulating inflammatory processes, although detailed studies are needed to elucidate these effects fully.
Molecular Mechanism
The molecular mechanism of Amido Methyl Meloxicam involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Amido Methyl Meloxicam binds to the active site of COX-2, inhibiting its activity and preventing the conversion of arachidonic acid to prostaglandin H2 . This inhibition reduces the synthesis of pro-inflammatory prostaglandins, leading to anti-inflammatory and analgesic effects. Additionally, Amido Methyl Meloxicam may influence the expression of genes involved in inflammatory pathways, further contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amido Methyl Meloxicam can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . Amido Methyl Meloxicam is relatively stable under physiological conditions, but its degradation products may have different biological activities. Long-term exposure to Amido Methyl Meloxicam in in vitro or in vivo studies may reveal additional effects on cellular processes, including potential changes in cell viability, proliferation, and function.
Dosage Effects in Animal Models
The effects of Amido Methyl Meloxicam vary with different dosages in animal models. At therapeutic doses, it exhibits anti-inflammatory and analgesic effects by inhibiting COX-2 . At higher doses, Amido Methyl Meloxicam may cause adverse effects, including gastrointestinal toxicity, renal impairment, and hepatotoxicity. These toxic effects are likely due to the inhibition of COX-1, which plays a role in maintaining gastrointestinal and renal homeostasis. Threshold effects and dose-response relationships need to be carefully studied to determine the optimal therapeutic window for Amido Methyl Meloxicam.
Metabolic Pathways
Amido Methyl Meloxicam is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4 . The metabolic pathways lead to the formation of inactive metabolites, which are excreted in urine and feces. The metabolism of Amido Methyl Meloxicam may also affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of Amido Methyl Meloxicam within cells and tissues involve interactions with transporters and binding proteins. It is extensively bound to plasma proteins, particularly albumin, which affects its distribution and bioavailability . Amido Methyl Meloxicam is distributed to various tissues, including the liver, kidneys, and synovial fluid. The transporters involved in its cellular uptake and efflux, as well as its localization and accumulation in specific tissues, are important factors in determining its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of Amido Methyl Meloxicam can influence its activity and function. It is primarily localized in the cytoplasm, where it interacts with COX-2 and other biomolecules involved in inflammatory pathways . The targeting signals and post-translational modifications that direct Amido Methyl Meloxicam to specific compartments or organelles are not well understood and require further investigation. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
4-hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-9-8-16-15(23-9)17(2)14(20)12-13(19)10-6-4-5-7-11(10)24(21,22)18(12)3/h4-8,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXSYKOSERXHIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N(C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715637 | |
| Record name | 4-Hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892395-41-4 | |
| Record name | 4-Hydroxy-N,2-dimethyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



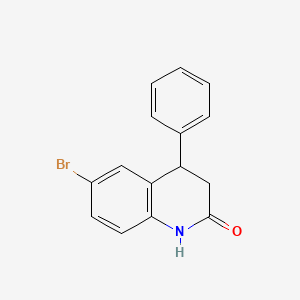
![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5](/img/structure/B563655.png)
![9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]-methyl]-6-chloroguanine-d5](/img/structure/B563656.png)
